3-Ethylaminopyridine-N-oxide
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Overview
Description
3-Pyridineethanamine, 1-oxide is a heterocyclic organic compound with the molecular formula C7H10N2O It is characterized by the presence of a pyridine ring substituted with an ethanamine group and an N-oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridineethanamine, 1-oxide typically involves the oxidation of 3-Pyridineethanamine. One common method is the use of peracids, such as peracetic acid, to oxidize the nitrogen atom in the pyridine ring to form the N-oxide. The reaction is usually carried out under controlled conditions to prevent over-oxidation and to ensure high yields .
Industrial Production Methods: In an industrial setting, the production of 3-Pyridineethanamine, 1-oxide can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and safety of the process. Additionally, purification steps, such as recrystallization or distillation, are used to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Pyridineethanamine, 1-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide group can participate in further oxidation reactions, potentially forming more complex oxides.
Reduction: The N-oxide can be reduced back to the parent amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., peracetic acid) under controlled temperature conditions.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Higher-order oxides.
Reduction: 3-Pyridineethanamine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Pyridineethanamine, 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Pyridineethanamine, 1-oxide involves its role as a mild Lewis base. The N-oxide group can activate certain Lewis acidic parts of molecules, increasing the reactivity of nucleophilic sites towards electrophiles. This property makes it useful in catalysis and various organic reactions. Additionally, its interaction with biological targets, such as enzymes and receptors, is being studied to understand its potential therapeutic effects .
Comparison with Similar Compounds
3-Pyridinemethanamine: Similar structure but lacks the N-oxide group.
Pyridine N-oxide: Lacks the ethanamine substitution but shares the N-oxide functionality.
Uniqueness: 3-Pyridineethanamine, 1-oxide is unique due to the presence of both the ethanamine and N-oxide groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its utility in various applications compared to its analogs .
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-(1-oxidopyridin-1-ium-3-yl)ethanamine |
InChI |
InChI=1S/C7H10N2O/c8-4-3-7-2-1-5-9(10)6-7/h1-2,5-6H,3-4,8H2 |
InChI Key |
KDGGKECMTYSONT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])CCN |
Origin of Product |
United States |
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